5-(3-Methoxy-phenyl)-1H-pyrazin-2-one 5-(3-Methoxy-phenyl)-1H-pyrazin-2-one
Brand Name: Vulcanchem
CAS No.: 88066-90-4
VCID: VC3863332
InChI: InChI=1S/C11H10N2O2/c1-15-9-4-2-3-8(5-9)10-6-13-11(14)7-12-10/h2-7H,1H3,(H,13,14)
SMILES: COC1=CC=CC(=C1)C2=CNC(=O)C=N2
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol

5-(3-Methoxy-phenyl)-1H-pyrazin-2-one

CAS No.: 88066-90-4

Cat. No.: VC3863332

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Methoxy-phenyl)-1H-pyrazin-2-one - 88066-90-4

Specification

CAS No. 88066-90-4
Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
IUPAC Name 5-(3-methoxyphenyl)-1H-pyrazin-2-one
Standard InChI InChI=1S/C11H10N2O2/c1-15-9-4-2-3-8(5-9)10-6-13-11(14)7-12-10/h2-7H,1H3,(H,13,14)
Standard InChI Key GNQNPDDPKGJXJO-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=CNC(=O)C=N2
Canonical SMILES COC1=CC=CC(=C1)C2=CNC(=O)C=N2

Introduction

Structural Characterization and Molecular Properties

Chemical Identity and Nomenclature

5-(3-Methoxy-phenyl)-1H-pyrazin-2-one is systematically named according to IUPAC guidelines as 5-(3-methoxyphenyl)-1H-pyrazin-2-one. Its structure consists of a pyrazin-2-one ring (a six-membered dihydropyrazine with one ketone group) substituted at the 5-position with a 3-methoxyphenyl moiety. The methoxy group (-OCH3_3) at the meta position of the phenyl ring influences electronic properties and solubility .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC11H10N2O2\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{O}_{2}Chemsrc
Molecular Weight202.21 g/molPubChem
Exact Mass202.074 DaChemsrc
Topological Polar Surface Area54.98 ŲChemsrc
LogP (Octanol-Water)1.45Chemsrc
SMILESCOC1=CC=CC(=C1)C2=CNC(=O)C=N2PubChem

The compound’s planar structure and hydrogen-bonding capacity (via the pyrazinone NH and carbonyl groups) suggest moderate solubility in polar solvents, while the methoxyphenyl group enhances lipophilicity, as reflected in its LogP value .

Synthetic Methodologies

Cyclocondensation Approaches

Physicochemical and Spectral Data

Spectroscopic Characterization

  • NMR: The 1H^1\text{H}-NMR spectrum of analogous pyrazinones shows signals for the pyrazinone NH proton near δ 12.5 ppm (singlet) and aromatic protons between δ 6.8–7.5 ppm. The methoxy group typically resonates as a singlet at δ 3.8–3.9 ppm .

  • IR: Stretching vibrations for the carbonyl group (C=O) appear near 1680 cm1^{-1}, while NH stretches are observed around 3200 cm1^{-1} .

Computational Insights

Density functional theory (DFT) calculations on related compounds (e.g., 1-(3-methoxyphenyl)-3-naphthalenyl-propenone) predict bond lengths and angles consistent with X-ray crystallographic data. For 5-(3-Methoxy-phenyl)-1H-pyrazin-2-one, the B3LYP/6-311++G(d,p) method would reliably optimize its geometry, confirming planarity and conjugation across the pyrazinone ring .

Applications in Drug Discovery

Scaffold for Hybrid Molecules

The pyrazinone core serves as a versatile building block for hybrid pharmacophores. For instance, conjugating it with thiazole or pyrazole moieties (as in ) can amplify antimicrobial efficacy while mitigating resistance. The methoxy group’s electron-donating effects may also modulate interactions with bacterial efflux pumps .

Structure-Activity Relationship (SAR) Trends

  • Substitution at Position 5: Aryl groups (e.g., 3-methoxyphenyl) improve lipid solubility and target binding compared to alkyl substituents.

  • Methoxy Positioning: Meta-substitution on the phenyl ring optimizes steric and electronic interactions with enzymes like topoisomerase II .

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